molecular formula C20H20N2O3S2 B2375091 N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 2034483-41-3

N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2375091
CAS No.: 2034483-41-3
M. Wt: 400.51
InChI Key: JXFZUTQDKVMCBG-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that features a unique combination of thiophene rings and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene derivatives, which can be synthesized through methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis . These thiophene derivatives are then reacted with oxalyl chloride to form the oxalamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Ether or amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions, while the oxalamide group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide can be compared to other thiophene-based compounds, such as:

    Thiophene-2-carboxamide: Similar in structure but lacks the oxalamide group.

    Thiophene-3-carboxamide: Similar but with different substitution patterns on the thiophene ring.

    N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide: Lacks the second thiophene ring.

The uniqueness of this compound lies in its combination of two thiophene rings and an oxalamide group, which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-N'-(1-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-14(15-6-3-2-4-7-15)22-19(24)18(23)21-13-20(25,16-9-11-26-12-16)17-8-5-10-27-17/h2-12,14,25H,13H2,1H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFZUTQDKVMCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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